molecular formula C14H15N2O4S2- B12086433 Disulfide,bis[(4-nitrophenyl)methyl]

Disulfide,bis[(4-nitrophenyl)methyl]

Cat. No.: B12086433
M. Wt: 339.4 g/mol
InChI Key: OSKZJXQZARUMCD-UHFFFAOYSA-N
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Description

Disulfide, bis[(4-nitrophenyl)methyl] is an organic compound with the molecular formula C12H8N2O4S2. It is also known as bis(4-nitrophenyl) disulfide. This compound is characterized by the presence of two nitrophenyl groups connected by a disulfide bond. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis[(4-nitrophenyl)methyl] typically involves the oxidation of thiols. One common method is the reaction of 4-nitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of disulfide, bis[(4-nitrophenyl)methyl] can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[(4-nitrophenyl)methyl] undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The nitro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

Disulfide, bis[(4-nitrophenyl)methyl] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

    Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bridges.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials that require disulfide linkages.

Mechanism of Action

The mechanism of action of disulfide, bis[(4-nitrophenyl)methyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges. This interaction is essential for the proper folding and stability of many proteins.

Comparison with Similar Compounds

Similar Compounds

    Disulfide, bis(4-methyl-2-nitrophenyl): Similar structure but with methyl groups instead of hydrogen atoms on the phenyl rings.

    Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains fluorine and methyl groups, adding different chemical properties.

Uniqueness

Disulfide, bis[(4-nitrophenyl)methyl] is unique due to its specific combination of nitro groups and disulfide bond. This combination imparts distinct chemical reactivity and stability, making it valuable in various applications, particularly in the study of disulfide bond formation and cleavage.

Properties

Molecular Formula

C14H15N2O4S2-

Molecular Weight

339.4 g/mol

IUPAC Name

N-hydroxy-4-[[[4-[hydroxy(oxido)amino]phenyl]methyldisulfanyl]methyl]benzeneamine oxide

InChI

InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1

InChI Key

OSKZJXQZARUMCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-]

Origin of Product

United States

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